![molecular formula C16H19N3O B7456942 N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide](/img/structure/B7456942.png)
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide, commonly known as DPC, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the protein complex mTORC1, which plays a crucial role in regulating cell growth and metabolism. DPC has been used to study the role of mTORC1 in various physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases.
Mécanisme D'action
DPC is a potent inhibitor of mTORC1, which is a protein complex that plays a crucial role in regulating cell growth and metabolism. mTORC1 is activated by various stimuli such as growth factors, amino acids, and energy status. Once activated, mTORC1 phosphorylates various downstream targets such as S6K1 and 4E-BP1, leading to an increase in protein synthesis and cell growth. DPC inhibits mTORC1 activity by binding to the ATP-binding site of mTOR kinase, preventing its activation and downstream signaling.
Biochemical and physiological effects:
DPC has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and proliferation in various cancer cell lines, including breast, prostate, and lung cancer. DPC has also been shown to improve glucose homeostasis in diabetic mice by increasing insulin sensitivity and glucose uptake in skeletal muscle. In addition, DPC has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPC has several advantages as a research tool. It is a potent and specific inhibitor of mTORC1, which allows for the study of its role in various physiological and pathological processes. DPC is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use. DPC has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of DPC treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of DPC in scientific research. One area of interest is the role of mTORC1 in aging and age-related diseases. DPC has been shown to extend lifespan and improve healthspan in various model organisms such as mice and flies. Further studies are needed to elucidate the mechanisms underlying these effects and to determine whether DPC or other mTORC1 inhibitors have potential therapeutic applications in age-related diseases. Another area of interest is the development of more potent and specific mTORC1 inhibitors. DPC has been used as a starting point for the development of new compounds with improved activity and specificity. These compounds may have potential applications in cancer therapy and other diseases.
Méthodes De Synthèse
DPC can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The most common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with cyclobutanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DPC has been extensively used in scientific research to study the role of mTORC1 in various physiological and pathological processes. It has been shown to inhibit mTORC1 activity in vitro and in vivo, leading to a decrease in cell growth and proliferation. DPC has been used to study the role of mTORC1 in cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-15(17-16(20)13-7-6-8-13)12(2)19(18-11)14-9-4-3-5-10-14/h3-5,9-10,13H,6-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVFMKXNKMVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.